2-Methoxy-5-methyl-6H-1,3-thiazine 2-Methoxy-5-methyl-6H-1,3-thiazine
Brand Name: Vulcanchem
CAS No.: 89996-48-5
VCID: VC8388641
InChI: InChI=1S/C6H9NOS/c1-5-3-7-6(8-2)9-4-5/h3H,4H2,1-2H3
SMILES: CC1=CN=C(SC1)OC
Molecular Formula: C6H9NOS
Molecular Weight: 143.21 g/mol

2-Methoxy-5-methyl-6H-1,3-thiazine

CAS No.: 89996-48-5

Cat. No.: VC8388641

Molecular Formula: C6H9NOS

Molecular Weight: 143.21 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-5-methyl-6H-1,3-thiazine - 89996-48-5

Specification

CAS No. 89996-48-5
Molecular Formula C6H9NOS
Molecular Weight 143.21 g/mol
IUPAC Name 2-methoxy-5-methyl-6H-1,3-thiazine
Standard InChI InChI=1S/C6H9NOS/c1-5-3-7-6(8-2)9-4-5/h3H,4H2,1-2H3
Standard InChI Key JZIZDBUABVSJKY-UHFFFAOYSA-N
SMILES CC1=CN=C(SC1)OC
Canonical SMILES CC1=CN=C(SC1)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Methoxy-5-methyl-6H-1,3-thiazine features a thiazine ring system substituted with methoxy (-OCH3_3) and methyl (-CH3_3) groups at positions 2 and 5, respectively (Figure 1). The planar ring structure is stabilized by resonance effects, with the sulfur atom contributing to electron delocalization. X-ray crystallography data, though unavailable for this specific compound, suggest that analogous thiazines adopt chair-like conformations in the solid state .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC6H9NOS\text{C}_6\text{H}_9\text{NOS}
Molecular Weight143.207 g/mol
Exact Mass143.040 Da
Topological Polar Surface Area (TPSA)46.89 Ų
LogP (Octanol-Water)1.075
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

The moderate LogP value indicates balanced lipophilicity, suggesting potential membrane permeability in biological systems . The TPSA value aligns with typical thiazine derivatives, implying moderate solubility in polar solvents .

Synthesis and Manufacturing

Historical Synthesis

The first reported synthesis of 2-methoxy-5-methyl-6H-1,3-thiazine dates to 1984 by Schulze et al., who employed a cyclocondensation strategy using thiourea and α,β-unsaturated ketones under acidic conditions . While detailed reaction mechanisms remain unpublished, analogous thiazine syntheses involve nucleophilic attack by sulfur on electron-deficient carbons, followed by ring closure .

Green Chemistry Approaches

Recent advancements in thiazine synthesis emphasize sustainability. Bankar and Dhankar (2018) demonstrated that phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in a CH2Cl2 \text{CH}_2\text{Cl}_2-water biphasic system enhance reaction efficiency for related thiazines . Although untested for 2-methoxy-5-methyl-6H-1,3-thiazine, this method could reduce energy consumption and waste compared to traditional routes.

Scheme 1: Hypothetical Green Synthesis Pathway

  • Reactants: 3-Methoxypropenal, methylthiourea, TBAB catalyst.

  • Conditions: Biphasic solvent (CH2Cl2 \text{CH}_2\text{Cl}_2/H2_2O), 50°C, 30-minute stirring.

  • Mechanism: TBAB facilitates interfacial transfer of reactants, accelerating cyclization.

Biological and Pharmacological Activities

Anti-Inflammatory and Analgesic Effects

Pyrimido-thiazine derivatives with methoxy substituents show comparable efficacy to acetylsalicylic acid in rat carrageenan-induced edema models . The methoxy group in 2-methoxy-5-methyl-6H-1,3-thiazine may similarly modulate cyclooxygenase (COX) pathways, though experimental validation is needed.

Applications in Research and Industry

Medicinal Chemistry

The compound’s scaffold serves as a precursor for hybrid molecules. Singh et al. (2016) synthesized 1,3-thiazine-1,3,5-triazine hybrids with potent antibacterial activity, highlighting the versatility of thiazine cores in drug design .

Materials Science

Thiazines contribute to conductive polymers and organic semiconductors. The methoxy group’s electron-donating properties could enhance charge transport in photovoltaic devices, though application-specific studies are lacking.

Future Perspectives

Critical research priorities include:

  • Synthetic Optimization: Adapting green chemistry protocols to improve yield and purity.

  • Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.

  • Computational Modeling: Molecular docking studies to predict binding affinities for tuberculosis targets .

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